![molecular formula C13H12FN3O2 B5467929 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime](/img/structure/B5467929.png)
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime, also known as BTT-3033, is a compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzoxadiazolone derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. In cancer, this compound inhibits the activity of topoisomerase IIα and the PI3K/Akt/mTOR signaling pathway. In Alzheimer's disease and Parkinson's disease, this compound inhibits the activity of acetylcholinesterase and reduces the production of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease, this compound has been shown to reduce oxidative stress, inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility and stability, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
For the research on 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime include the optimization of its synthesis method, the development of novel formulations to improve its solubility and stability, and the evaluation of its efficacy and safety in clinical trials. Additionally, the potential applications of this compound in other diseases such as diabetes, cardiovascular diseases, and inflammatory diseases should be explored.
Synthesemethoden
The synthesis of 6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime involves the reaction of 4-fluorobenzylamine with 2,3-dihydroxybenzoic acid, followed by the addition of oxalyl chloride and hydroxylamine hydrochloride. The final step involves the reaction of the intermediate product with sodium hydroxide to obtain this compound.
Wissenschaftliche Forschungsanwendungen
6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one O-(4-fluorobenzyl)oxime has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
(E)-N-[(4-fluorophenyl)methoxy]-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c14-10-6-4-9(5-7-10)8-18-15-11-2-1-3-12-13(11)17-19-16-12/h4-7H,1-3,8H2/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWIRMXWQBGHDX-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=C(C=C3)F)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=C(C=C3)F)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24785628 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.